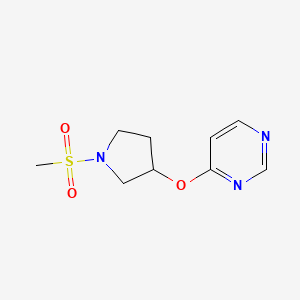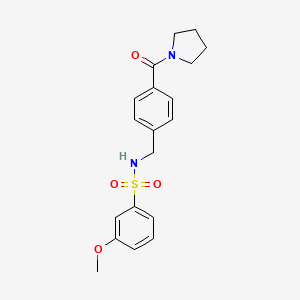
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide, also known as GSK2334470, is a novel selective inhibitor of the protein kinase B (PKB) pathway. This compound has shown promising results in preclinical studies for the treatment of cancer, diabetes, and other diseases.
作用机制
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a selective inhibitor of the PKB pathway. This compound works by binding to the ATP-binding site of PKB, thereby preventing its activation and downstream signaling. By inhibiting the PKB pathway, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can block cell growth, proliferation, and survival, which are key processes in cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of diabetes, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is its selectivity for the PKB pathway. This compound has been shown to have minimal off-target effects, which is important for the development of new therapeutics. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the research and development of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of the PKB pathway. Another area of research is the identification of biomarkers that can be used to predict response to treatment with N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves the reaction of 6-(p-tolyl)pyridazine-3-ol with 2-bromoethyl trifluoromethylbenzoate in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product. The synthesis of this compound has been described in detail in a patent application by GlaxoSmithKline.
科学研究应用
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer, where this compound has shown promising results as a selective inhibitor of the PKB pathway. PKB is a key signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells.
In addition to cancer, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has also been studied in preclinical models for its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-14-5-7-15(8-6-14)18-9-10-19(27-26-18)29-12-11-25-20(28)16-3-2-4-17(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWZCIPITXNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)

![2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2946768.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)




![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)